

Dicyclohexyl Ketone vs. Cyclohexanone: A Comparative Guide to Nucleophilic Addition Reactivity

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Compound of Interest

Compound Name: Dicyclohexyl ketone

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In the landscape of synthetic organic chemistry, the reactivity of carbonyl compounds is a cornerstone of molecular construction. Among these, cyclic ketones such as cyclohexanone and its more sterically demanding counterpart, **dicyclohexyl ketone**, serve as valuable synthons. However, their utility is dictated by their distinct reactivity profiles in nucleophilic addition reactions. This guide provides an objective, data-supported comparison of these two ketones, highlighting the profound impact of steric hindrance on reaction outcomes.

The Decisive Role of Steric Hindrance

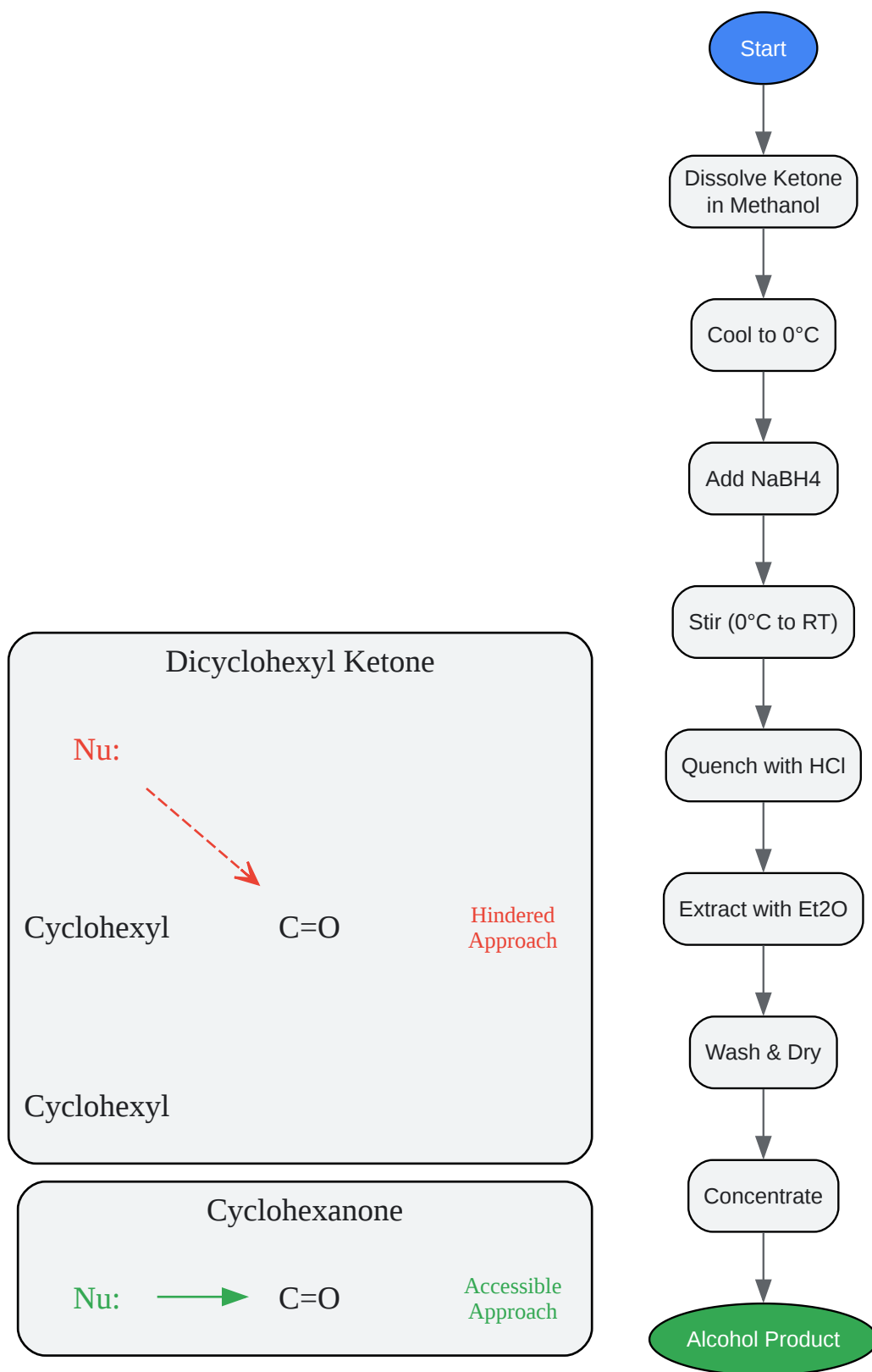
The fundamental difference between cyclohexanone and **dicyclohexyl ketone** lies in the steric environment surrounding the carbonyl carbon. Cyclohexanone presents a relatively unhindered carbonyl, accessible to a wide range of nucleophiles.^{[1][2]} In contrast, **dicyclohexyl ketone** features two bulky cyclohexyl groups flanking the carbonyl. These groups act as substantial steric shields, impeding the approach of incoming nucleophiles.^[3]

This steric congestion has two primary consequences:

- **Kinetic Retardation:** The rate of nucleophilic attack is significantly slower for **dicyclohexyl ketone** as the nucleophile must navigate a more crowded path to reach the electrophilic carbonyl carbon.^[4]

- Thermodynamic Destabilization: The transition state leading to the tetrahedral intermediate is more crowded and thus higher in energy for **dicyclohexyl ketone**.^[2] This destabilization can also shift the reaction equilibrium, making the addition less favorable compared to cyclohexanone.

The following diagram illustrates the difference in steric accessibility.



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